molecular formula C10H22O3 B14490243 1-Hydroperoxydecan-1-OL CAS No. 64655-21-6

1-Hydroperoxydecan-1-OL

Cat. No.: B14490243
CAS No.: 64655-21-6
M. Wt: 190.28 g/mol
InChI Key: ZCVBARQRAJAENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroperoxydecan-1-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) and a hydroperoxy group (-OOH) attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroperoxydecan-1-OL can be synthesized through the oxidation of decan-1-ol. A common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as tungsten or molybdenum compounds. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroperoxydecan-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form decanoic acid.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group, yielding decan-1,1-diol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

    Decanoic acid: from oxidation.

    Decan-1,1-diol: from reduction.

    Esters or ethers: from substitution reactions.

Scientific Research Applications

1-Hydroperoxydecan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 1-Hydroperoxydecan-1-OL involves its ability to donate oxygen atoms, making it a potent oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or modification of biomolecules. The hydroperoxy group plays a crucial role in these interactions, facilitating the transfer of oxygen atoms.

Comparison with Similar Compounds

    Decan-1-ol: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.

    Decanoic acid: The fully oxidized form of decan-1-ol, used in different applications.

    Decan-1,1-diol: Formed by the reduction of 1-Hydroperoxydecan-1-OL, with two hydroxyl groups.

Uniqueness: this compound is unique due to the presence of both hydroxyl and hydroperoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic and industrial processes.

Properties

CAS No.

64655-21-6

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-hydroperoxydecan-1-ol

InChI

InChI=1S/C10H22O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h10-12H,2-9H2,1H3

InChI Key

ZCVBARQRAJAENJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.